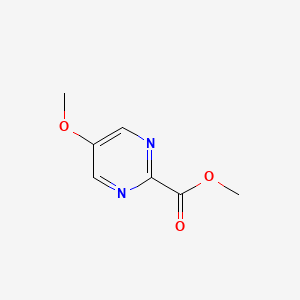

Methyl 5-methoxypyrimidine-2-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of organic and medicinal chemistry, largely due to its presence in the essential building blocks of life. As an aromatic heterocyclic compound, the pyrimidine ring is a critical component of nucleobases such as cytosine, thymine, and uracil, which form the basis of the nucleic acids DNA and RNA. nih.govchemicalbook.com This fundamental biological role has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications. nih.gov

The structural attributes of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group, make it a privileged scaffold in drug design. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities including:

Anticancer nih.gov

Antiviral nih.govchemicalbook.com

Antimicrobial nih.gov

Anti-inflammatory nih.gov

Antihypertensive nih.gov

The versatility and synthetic accessibility of the pyrimidine core continue to make it a focal point for the development of novel drugs targeting a wide spectrum of diseases. nih.govnih.gov

Overview of Methylated Pyrimidine Carboxylates as Versatile Synthetic Intermediates

Within the broader family of pyrimidines, methylated pyrimidine carboxylates represent a particularly useful subclass of molecules known as synthetic intermediates or building blocks. calpaclab.comchemscene.com These compounds are not typically end-products themselves but serve as crucial starting materials for constructing more complex molecules. medchemexpress.com The presence of both a methyl ester (carboxylate) group and other substituents on the pyrimidine ring provides multiple reactive sites for further chemical modification.

General synthesis procedures for 2-substituted pyrimidine-5-carboxylic esters have been developed, highlighting their importance and the ongoing effort to make them readily accessible for broader applications. organic-chemistry.org These methods often involve the reaction of amidinium salts with functionalized propen-1-ol derivatives, yielding the desired pyrimidine carboxylate structure. organic-chemistry.org The resulting compounds are valuable in chemical research and pharmaceutical applications, allowing for the systematic assembly of novel molecular architectures. medchemexpress.comorganic-chemistry.org Their ability to participate in various chemical reactions facilitates the creation of complex organic molecules, expanding the scope of chemical research and drug discovery. lookchem.com

Research Context and Scope of Inquiry for Methyl 5-methoxypyrimidine-2-carboxylate

This compound, specifically, is categorized as a heterocyclic building block intended for professional manufacturing and research laboratory use. calpaclab.com Its primary application lies in the research and development of pharmaceuticals, where it serves as a specialized pharmaceutical intermediate. lookchem.com While detailed, peer-reviewed studies focusing exclusively on this compound are not abundant in public literature, its value is understood through its role as a precursor in synthetic pathways.

The compound's structure, featuring a methoxy (B1213986) group at the 5-position and a methyl carboxylate at the 2-position, offers specific advantages for synthetic chemists. These functional groups can be manipulated or can influence the reactivity of the pyrimidine ring, allowing for the precise construction of target molecules. Researchers can utilize this intermediate to introduce the 5-methoxypyrimidine moiety into larger, more complex structures being investigated for biological activity. The inquiry into this compound is therefore driven by its potential to facilitate the synthesis of new chemical entities with novel therapeutic properties.

Compound Properties: this compound

| Property | Value |

| CAS Number | 1415800-40-6 calpaclab.comlookchem.com |

| Molecular Formula | C₇H₈N₂O₃ calpaclab.comlookchem.com |

| Molecular Weight | 168.15 g/mol calpaclab.com |

| Appearance | White powder lookchem.com |

| Purity | ≥97% calpaclab.com |

| Application | R&D and production for pharmaceuticals lookchem.com |

Properties

IUPAC Name |

methyl 5-methoxypyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-5-3-8-6(9-4-5)7(10)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSNCJLZKACDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Methoxypyrimidine 2 Carboxylate and Its Analogues

Established Synthetic Pathways to Methyl 5-methoxypyrimidine-2-carboxylate

Palladium-Catalyzed Methoxylation Approaches

A significant and widely utilized method for the synthesis of this compound involves the palladium-catalyzed methoxylation of a halogenated precursor, typically Methyl 5-bromopyrimidine-2-carboxylate. This approach is a variant of the Buchwald-Hartwig amination, adapted for C-O bond formation. The reaction generally involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base in the presence of methanol (B129727) or sodium methoxide (B1231860).

The selection of the ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in C-O cross-coupling reactions. The choice of base and solvent also plays a critical role in the reaction outcome, influencing both the reaction rate and the suppression of side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Methoxylation

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Moderate to Good |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 110 | Good to Excellent |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 120 | Moderate |

Note: The yields are generalized from typical palladium-catalyzed C-O coupling reactions and may vary based on specific substrate and reaction conditions.

Precursor-Based Synthesis Strategies

Another established route to this compound involves the construction of the pyrimidine (B1678525) ring from acyclic precursors. This method offers the advantage of introducing the desired substituents at specific positions from the outset. A common strategy involves the condensation of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring.

One such approach utilizes the reaction of a substituted propenoate derivative with an amidine. For instance, a suitably functionalized 3-alkoxy-2-formylacrylate can be condensed with formamidine (B1211174) to construct the pyrimidine core with the desired methoxy (B1213986) and carboxylate groups already in place. The yields of these reactions are often dependent on the nature of the substituents and the reaction conditions employed for the cyclization step.

Novel Synthetic Route Development and Optimization

The quest for more efficient, cost-effective, and environmentally benign synthetic methods has driven research into novel routes and the optimization of existing ones for the preparation of this compound and its analogues.

Exploration of Alternative Starting Materials and Reagents

Research is ongoing to identify alternative and more readily available starting materials. For instance, the use of other halogenated pyrimidines, such as chloro- or iodo-derivatives, in palladium-catalyzed methoxylation is being explored, which may offer different reactivity profiles and economic advantages. Additionally, the development of synthetic routes that avoid halogenated intermediates altogether is a key area of interest. This could involve C-H activation strategies, where a C-H bond on the pyrimidine ring is directly functionalized to introduce the methoxy group.

Catalytic System Enhancements for Improved Yield and Selectivity

Significant efforts are being directed towards the development of more active and selective catalytic systems for the synthesis of substituted pyrimidines. This includes the design and screening of novel phosphine ligands and N-heterocyclic carbenes (NHCs) for palladium-catalyzed reactions. The goal is to achieve higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and milder reaction conditions. Furthermore, the use of catalysts based on more abundant and less expensive metals, such as copper or nickel, is being investigated as a potential alternative to palladium.

Table 2: Comparison of Catalytic Systems for Pyrimidine Synthesis

| Catalyst System | Advantages | Disadvantages |

| Palladium/Phosphine Ligands | High efficiency, broad substrate scope | High cost of palladium, potential for phosphine toxicity |

| Copper-based Catalysts | Lower cost, good for certain transformations | Often require higher temperatures, may have lower functional group tolerance |

| Nickel-based Catalysts | Lower cost, unique reactivity | Can be sensitive to air and moisture, toxicity concerns |

| Organocatalysts | Metal-free, environmentally benign | May have lower efficiency for some reactions, higher catalyst loading often required |

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comnih.gov This includes the use of safer solvents, such as water or bio-renewable solvents, and the development of solvent-free reaction conditions. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to significantly reduced reaction times and improved energy efficiency. rasayanjournal.co.inpowertechjournal.com

Preparation of Related Pyrimidine Carboxylate Derivatives

The synthesis of pyrimidine carboxylate derivatives, which are structurally related to this compound, is a significant area of research due to their utility as intermediates in medicinal chemistry and materials science. organic-chemistry.org Various methodologies have been developed to introduce the carboxylate functionality at different positions of the pyrimidine ring, often featuring diverse substituents. These methods provide access to a wide array of molecular scaffolds for further chemical exploration.

One notable and high-yielding approach focuses on the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method avoids substitution at the 4-position, a common challenge in pyrimidine synthesis. organic-chemistry.org The key strategy involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.orgorganic-chemistry.org The precursor salt is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride. organic-chemistry.org This reagent is stable at room temperature under nitrogen and reacts efficiently with amidinium salts to yield the desired pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org

The general reaction is depicted below: Na Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol + Amidinium Salt → 2-Substituted Pyrimidine-5-Carboxylic Ester

This method's versatility allows for the introduction of various substituents at the 2-position of the pyrimidine ring, depending on the amidinium salt used in the reaction. organic-chemistry.org

Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

| Reactant 1 | Reactant 2 (Amidinium Salt) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Formamidinium acetate | Methyl pyrimidine-5-carboxylate | Moderate-Excellent | organic-chemistry.org |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | Moderate-Excellent | organic-chemistry.org |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | Moderate-Excellent | organic-chemistry.org |

Another important class of related derivatives is the 5-halopyrimidine-4-carboxylic acid esters. A practical synthesis for these compounds has been developed utilizing a Minisci-type homolytic alkoxycarbonylation. ucla.edu This radical chemistry approach is highly regioselective and allows for the one-step synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate from the inexpensive starting material, 5-bromopyrimidine. ucla.edu The reaction proved to be an effective alternative to more conventional methods that were found to be low-yielding. ucla.edu

The Minisci reaction was optimized using a toluene-water biphasic system, which helped to minimize polysubstitution. The addition of acetic acid was also found to improve the conversion rate. ucla.edu This method successfully produced gram-scale quantities of the desired product, highlighting its utility for preparing pharmacologically relevant intermediates. ucla.edu

Table 2: Minisci Alkoxycarbonylation for 5-Halopyrimidine-4-Carboxylic Acid Esters

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidine | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄, Acetic Acid | Ethyl 5-bromopyrimidine-4-carboxylate | 48 | ucla.edu |

Furthermore, synthetic strategies have been devised for C-5 linked pyrimidine derivatives through cross-coupling reactions. For instance, 2-amino-5-arylpyrimidine derivatives can be synthesized by coupling various boronic acids with 2-amino-5-bromopyrimidine. nih.gov This Suzuki coupling reaction provides a direct way to form a carbon-carbon bond at the C-5 position of the pyrimidine ring. nih.gov

The general scheme for this transformation is as follows: 2-Amino-5-bromopyrimidine + Arylboronic Acid --(Pd Catalyst, Base)--> 2-Amino-5-arylpyrimidine

This method is part of a broader strategy to create libraries of substituted pyrimidines for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Chemical Reactivity and Derivatization Strategies of Methyl 5 Methoxypyrimidine 2 Carboxylate

Ester Group Transformations

The ester group in Methyl 5-methoxypyrimidine-2-carboxylate is a versatile handle for a variety of chemical modifications, including reduction, transesterification, and hydrolysis. These transformations allow for the introduction of different functional groups and the synthesis of key intermediates.

Reduction Reactions (e.g., to Pyrimidinylmethanols with Sodium Borohydride)

The reduction of the ester functionality in this compound to a primary alcohol, (5-methoxypyrimidin-2-yl)methanol, is a fundamental transformation. While sodium borohydride (B1222165) (NaBH4) is a mild reducing agent and typically does not reduce esters under standard conditions, its reactivity can be enhanced to facilitate this conversion. The use of a sodium borohydride-methanol system, often with co-solvents like tetrahydrofuran (B95107) (THF) and at elevated temperatures, has been shown to be effective for the reduction of aromatic and heterocyclic methyl esters to their corresponding alcohols. researchgate.netias.ac.in

For instance, the reduction of aromatic methyl esters using a sodium borohydride-THF-methanol system provides the corresponding primary alcohols in good yields (70-92%) within 2-5 hours. ias.ac.in This method is advantageous as it allows for the selective reduction of the ester in the presence of other functional groups like acids, amides, and nitriles. ias.ac.in A similar approach was successfully employed for the reduction of methyl 4-chloropyridine-2-carboxylate using NaBH4 in a dry THF/methanol (B129727) mixture at reflux, yielding the corresponding alcohol. reddit.com These examples strongly suggest that the reduction of this compound to (5-methoxypyrimidin-2-yl)methanol can be achieved under these or similar conditions. The reaction likely proceeds through the formation of a more reactive borohydride species in the presence of methanol.

Table 1: Plausible Conditions for the Reduction of this compound

| Reagent System | Solvent | Temperature | Potential Product |

| Sodium Borohydride | Methanol/THF | Reflux | (5-methoxypyrimidin-2-yl)methanol |

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of methoxide (B1231860) to yield the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol corresponding to the desired ester is often used as the solvent.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. masterorganicchemistry.com This process is reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol.

While specific examples of transesterification involving this compound are not prevalent in the literature, the general principles of these reactions are broadly applicable to this substrate.

Table 2: General Mechanisms for Transesterification

| Catalyst | Key Steps |

| Base (e.g., RO⁻) | 1. Nucleophilic attack of alkoxide on the ester carbonyl. 2. Formation of a tetrahedral intermediate. 3. Elimination of the original alkoxy group. |

| Acid (e.g., H⁺) | 1. Protonation of the ester carbonyl oxygen. 2. Nucleophilic attack of alcohol on the activated carbonyl. 3. Proton transfer. 4. Elimination of the original alcohol. 5. Deprotonation to yield the final ester. |

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methoxypyrimidine-2-carboxylic acid, is a common and crucial transformation. This reaction can be carried out under both acidic and basic conditions. jocpr.com

Base-catalyzed hydrolysis, or saponification, is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup. jocpr.com This process is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack. An efficient and environmentally friendly procedure for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to its carboxylic acid was achieved using lithium hydroxide in water. jocpr.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid.

It is important to note that the alkaline hydrolysis of some pyrimidine-5-carboxylic acid esters can sometimes lead to rearrangements, although this is not always the case. researchgate.net

Pyrimidine (B1678525) Ring Functionalization and Modification

The pyrimidine ring of this compound is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. csu.edu.auresearchgate.net However, the substituents on the ring play a crucial role in directing any potential substitution.

The 5-methoxy group is an activating group and an ortho-para director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com This would direct incoming electrophiles to the 4 and 6 positions. Conversely, the 2-methyl carboxylate group is a deactivating group and a meta director, which would direct electrophiles to the 5 position.

Table 3: Directing Effects of Substituents on the Pyrimidine Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| 5-Methoxy (-OCH₃) | 5 | Activating (+M) | Ortho, Para (positions 4 and 6) |

| 2-Methyl carboxylate (-COOCH₃) | 2 | Deactivating (-I, -M) | Meta (position 5) |

Nucleophilic Substitution Reactions at Ring Positions

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient rings like pyrimidine, especially when a good leaving group is present. nih.gov In this compound, none of the existing substituents (methoxy, methyl carboxylate, or hydrogen) are good leaving groups. Therefore, to achieve nucleophilic substitution, a leaving group, such as a halogen, would typically need to be introduced first.

For instance, if a chloro or bromo group were introduced at the 4 or 6 position, these positions would become susceptible to nucleophilic attack. The reactivity of different positions on the pyrimidine ring towards nucleophiles is a subject of interest. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chloro group at the 4-position is readily displaced by various nucleophiles. rsc.org This suggests that if a halogen were present on the pyrimidine ring of the title compound, it could be displaced by nucleophiles such as amines, alkoxides, or thiolates to generate a wide range of derivatives. The methoxy (B1213986) group at the 5-position and the ester at the 2-position would influence the reactivity of these positions towards nucleophilic attack.

Synthesis of Advanced Intermediates and Complex Molecules

The functional groups of this compound, particularly the ester at the 2-position, are amenable to a variety of modifications, enabling its use as a foundational building block for more elaborate molecules.

Derivatization to Sulfonamide Structures (e.g., (5-Methoxypyrimidin-2-yl)methanesulfonamide)

The synthesis of sulfonamide-containing pyrimidines is of significant interest due to the prevalence of the sulfonamide group in pharmacologically active compounds. orientjchem.org The conversion of this compound to a target like (5-Methoxypyrimidin-2-yl)methanesulfonamide requires a multi-step synthetic sequence focused on the transformation of the C-2 methyl ester.

A plausible and chemically sound pathway involves the following steps:

Reduction of the Ester: The initial step is the reduction of the methyl carboxylate group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. masterorganicchemistry.comlibretexts.orgharvard.edu The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. researchgate.netechemi.com This transformation yields (5-methoxypyrimidin-2-yl)methanol. It is important to note that with pyrimidine systems, LiAlH₄ can sometimes reduce the heterocyclic ring in addition to the ester, so reaction conditions must be carefully controlled. researchgate.net

Conversion to an Alkyl Halide: The resulting hydroxymethyl group is then converted into a more reactive leaving group, typically a halide. This can be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 2-(chloromethyl)-5-methoxypyrimidine (B8063244). This intermediate is a key precursor for introducing the sulfonamide moiety via nucleophilic substitution.

Nucleophilic Substitution with a Sulfonamide Synthon: The final step involves the reaction of the 2-(chloromethyl)-5-methoxypyrimidine with a suitable sulfonamide nucleophile. For the synthesis of the target methanesulfonamide (B31651), one could react the chloromethyl intermediate with the sodium salt of methanesulfonamide (CH₃SO₂NHNa). This substitution reaction would displace the chloride and form the desired C-N bond, yielding (5-Methoxypyrimidin-2-yl)methanesulfonamide.

This sequence leverages standard organic transformations to convert the ester functionality into the desired sulfonamide structure, demonstrating the utility of this compound as a starting point for complex target molecules.

Preparation of Heterocyclic Building Blocks with Diverse Substituents

The chemical handles on this compound allow for its conversion into a variety of other useful heterocyclic building blocks. organic-chemistry.orgmedchemexpress.com The ester group is a prime site for derivatization through hydrolysis or amidation.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in an aqueous or mixed aqueous/organic solvent system) to yield 5-methoxypyrimidine-2-carboxylic acid. jocpr.comresearchgate.netresearchgate.net This carboxylic acid is a versatile intermediate. It can be activated and coupled with various amines to form amides using standard peptide coupling reagents or converted into other functional groups.

Amidation to Carboxamides: Direct reaction of this compound with ammonia (B1221849) or primary/secondary amines leads to the formation of pyrimidine-2-carboxamides. nih.gov This amidation can be performed by heating the ester with the desired amine, sometimes in the presence of a catalyst. cnrs.fr The resulting carboxamides are valuable intermediates in their own right, often appearing as key structural motifs in drug candidates. nih.govgoogle.com For instance, pyrimidine-2-carboxamide (B1283407) analogs have been investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE). nih.gov The synthesis of a diverse library of amides can be achieved by reacting the ester with a range of substituted amines, thereby introducing chemical diversity for structure-activity relationship (SAR) studies. nih.govorganic-chemistry.orgresearchgate.net

Below is a table summarizing potential derivatizations of the ester group:

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | 1. LiAlH₄ 2. H₂O workup | (5-Methoxypyrimidin-2-yl)methanol | Primary Alcohol |

| This compound | 1. NaOH (aq) 2. H₃O⁺ workup | 5-Methoxypyrimidine-2-carboxylic acid | Carboxylic Acid |

| This compound | R¹R²NH (Amine) | N-R¹,N-R²-5-methoxypyrimidine-2-carboxamide | Amide |

These transformations underscore the role of this compound as a foundational molecule, providing access to a wide array of substituted pyrimidine building blocks for applications in drug discovery and materials science. researchgate.net

Computational and Theoretical Investigations of Methyl 5 Methoxypyrimidine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods provide insights into electron distribution, orbital energies, and molecular properties that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For a molecule like Methyl 5-methoxypyrimidine-2-carboxylate, DFT studies would typically be employed to calculate its optimized geometry, electronic energy, and the distribution of electron density. Such calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT is used to compute reactivity descriptors such as the electrostatic potential, which can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. However, specific DFT studies detailing these parameters for this compound have not been found in the reviewed literature.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides critical information about the distribution and energy of electrons in a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, a molecular orbital analysis would reveal the nature of its frontier orbitals and help in understanding its behavior in chemical reactions. Despite the utility of this analysis, specific data on the HOMO-LUMO energies and their distribution for this compound are not available in published research.

Conformational Analysis and Energetic Profiles

Molecules with rotatable bonds, such as the ester and methoxy (B1213986) groups in this compound, can exist in multiple conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies to understand the molecule's preferred shapes. This is typically done by systematically rotating the flexible bonds and calculating the potential energy at each step.

An energetic profile, or potential energy surface, would illustrate the energy barriers between different conformations and identify the global minimum energy structure. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. Regrettably, no specific conformational analysis or energetic profiles for this compound have been reported.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

These predicted spectra can aid in the interpretation of experimental results and provide a deeper understanding of the molecule's electronic and vibrational properties. Despite the value of such predictions, there are no available studies that report the computationally predicted spectroscopic parameters for this compound.

Applications and Research Trajectories of Methyl 5 Methoxypyrimidine 2 Carboxylate Derivatives

Role as a Chemical Building Block in Advanced Organic Synthesis

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, and Methyl 5-methoxypyrimidine-2-carboxylate provides a versatile entry point for creating a wide array of substituted pyrimidine derivatives. mdpi.com The presence of the methoxy (B1213986) and carboxylate groups at the 5- and 2-positions, respectively, allows for selective chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the methoxy group can be a site for nucleophilic substitution, although this is less common than modifications at other positions of the pyrimidine ring.

The primary utility of this compound lies in its use as a synthon in multi-step syntheses. For instance, the pyrimidine core can be constructed through the cyclization of appropriate precursors, and subsequent modifications can lead to complex molecules. nih.govorganic-chemistry.org The reactivity of the pyrimidine ring and its substituents allows for the introduction of various functional groups, enabling the exploration of a broad chemical space. This adaptability makes it a key intermediate in the synthesis of compounds for screening in drug discovery programs. The general synthetic accessibility of 2-substituted pyrimidine-5-carboxylic esters makes them attractive starting points for the development of novel compounds with desired biological activities. organic-chemistry.org

Precursor in Medicinal Chemistry Research

The structural framework of this compound is a recurring motif in the design of molecules targeting complex biological systems. Its derivatives have been investigated for their ability to modulate the activity of key proteins involved in disease pathogenesis.

Compounds Modulating RNA-Binding Proteins (e.g., HuR/ELAVL1 Degraders)

The RNA-binding protein HuR (also known as ELAVL1) is a critical post-transcriptional regulator of gene expression and has been implicated in the progression of various diseases, including cancer. nih.gov Small molecules that can modulate the function of HuR are therefore of significant therapeutic interest. patsnap.com Pyrimidine-based scaffolds have been utilized in the development of small-molecule inhibitors that interfere with the interaction between HuR and its target mRNAs. nih.govresearchgate.net These modulators can be designed to either inhibit the binding of HuR to RNA or to induce the degradation of the HuR protein itself. nih.govresearchgate.net

| Compound Type | Target | Mechanism of Action | Reference |

| Small Molecule Inhibitors | HuR | Inhibition of RNA binding | nih.govresearchgate.net |

| bioPROTACs | HuR | Targeted protein degradation | nih.gov |

Mechanistic Studies of HuR Degradation Pathways

Targeted protein degradation has emerged as a powerful strategy in drug discovery. One approach involves the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. While small molecules can inhibit HuR function, a more profound and sustained effect may be achieved through its degradation. nih.gov

Biological PROTACs (bioPROTACs) have been developed to induce the degradation of endogenous HuR. These constructs can utilize a single domain antibody (VHH) that binds to HuR with high affinity, linked to a component that engages the cellular degradation machinery, such as the E3 ubiquitin ligase TRIM21. nih.gov The degradation of HuR has been shown to reverse the tumor-promoting properties of cancer cells, highlighting the therapeutic potential of this approach. nih.gov The development of small-molecule degraders based on pyrimidine scaffolds represents a promising future direction for targeting HuR.

Molecular Interactions with RNA-Binding Proteins

The interaction between RNA-binding proteins and RNA molecules is a dynamic process involving specific molecular recognition. nih.govnih.gov Small molecules designed to disrupt these interactions often bind to the RNA-binding pocket of the protein. For HuR, inhibitors have been developed that directly bind to its RNA-binding pocket, thereby competing with target mRNAs. nih.gov The pyrimidine core of these inhibitors can form key interactions, such as hydrogen bonds and aromatic stacking, with amino acid residues in the binding site. researchgate.net

The binding of small molecules to HuR can be studied using various biophysical techniques, including fluorescence polarization and nuclear magnetic resonance (NMR). nih.gov These studies provide insights into the specific residues involved in the interaction and can guide the rational design of more potent and selective inhibitors. For instance, molecular docking studies have been used to predict the binding modes of pyrimidine derivatives to HuR, identifying key interactions with residues that are crucial for RNA binding. arvojournals.org

| Interaction Type | Key Residues in RBP | Role in Binding |

| Hydrogen Bonding | Thr45 | Anchoring the pyrimidine base |

| Aromatic Stacking | Phe120 | Stabilizing the pyrimidine ring |

| Hydrophobic Interactions | Various | Enhancing binding affinity |

Compounds Modulating G-Protein Coupled Receptors (e.g., APJ Receptor Agonists)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. nih.govmdpi.com The apelin receptor (APJ) is a GPCR that plays a role in cardiovascular regulation and is a therapeutic target for conditions like heart failure. researchgate.netjicrcr.com Small molecule agonists of the APJ receptor have been developed, and heterocyclic scaffolds, including pyrazole (B372694) and potentially pyrimidine derivatives, have served as starting points for their synthesis. researchgate.netnih.gov

The development of non-peptide agonists for the APJ receptor is a significant area of research, as small molecules generally offer better pharmacokinetic properties compared to peptides. nih.gov The pyrimidine scaffold can be functionalized to mimic the key interactions of the endogenous peptide ligand, apelin, with the receptor. researchgate.net

Agonistic Mechanisms at the APJ Receptor

Agonists of the APJ receptor activate downstream signaling pathways that mediate its physiological effects. jicrcr.com The APJ receptor can signal through both G-protein-dependent and β-arrestin-dependent pathways. nih.gov Small molecule agonists can exhibit biased agonism, preferentially activating one pathway over the other. This is a desirable property in drug design as it may lead to more targeted therapeutic effects with fewer side effects. biorxiv.org

The agonistic activity of compounds at the APJ receptor is typically evaluated using cell-based assays that measure downstream signaling events, such as calcium mobilization or changes in intracellular cAMP levels. nih.govrti.org Structure-activity relationship (SAR) studies are conducted to optimize the potency and selectivity of these agonists. For example, initial screening hits can be systematically modified to enhance their affinity for the receptor and their functional efficacy. nih.govnih.gov

| Signaling Pathway | Second Messenger/Effector | Functional Outcome |

| G-protein signaling | cAMP, Calcium | Cardiovascular regulation |

| β-arrestin recruitment | β-arrestin | Receptor internalization, signaling |

Signal Transduction Pathway Investigation

While direct studies focusing on this compound for signal transduction pathway investigation are not extensively documented, the broader class of pyrimidine derivatives is instrumental in this area of research. These compounds are utilized as inhibitors or fluorescent probes to elucidate complex cellular signaling cascades.

For instance, related benzamide (B126) derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and oncology. nih.gov Aberrant activation of the Hh pathway is linked to several cancers, and inhibitors targeting the Smoothened (Smo) receptor are a promising therapeutic strategy. nih.gov In one study, a series of 2-methoxybenzamide (B150088) derivatives were synthesized and evaluated, with some compounds showing potent Hh pathway inhibition at nanomolar concentrations. nih.gov

Furthermore, pyrimidine derivatives can be integrated with fluorophores like BODIPY to create bifunctional probes. nih.gov These probes allow for the visualization of cancer cells while simultaneously exerting anti-proliferative effects, providing a tool to study cellular processes and therapeutic mechanisms in real-time. nih.gov The pyrimidine group often serves as the anti-tumor active moiety, while the fluorescent tag enables imaging applications. nih.gov

Development of Modulators for Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) (via related precursors)

The pyrimidine scaffold, obtainable from precursors like this compound, is a key component in the development of modulators for the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a G protein-coupled receptor that plays a significant role in modulating synaptic plasticity and is a therapeutic target for numerous central nervous system (CNS) disorders. acs.orgacs.org

Research has focused on developing both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for mGlu5. acs.org Allosteric modulation offers greater subtype selectivity compared to targeting the highly conserved orthosteric glutamate binding site. acs.org A notable example involves a series of functionalized, regioisomeric 2- and 5-(phenylethynyl)pyrimidines. In this series, slight structural modifications to the pyrimidine ring act as "molecular switches," converting a compound from a partial antagonist to a potent and selective full NAM or even a PAM. acs.org

The synthesis of such modulators demonstrates the versatility of the pyrimidine core. For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel mGluR4 PAMs, highlighting the adaptability of the pyrimidine framework for targeting different mGlu receptor subtypes. nih.gov These findings underscore the potential of using pyrimidine-2-carboxylate (B12357736) precursors to generate diverse libraries of mGlu5 modulators for treating neurological and psychiatric diseases. mdpi.com

Table 1: Examples of Pyrimidine Derivatives as mGlu Receptor Modulators This table is generated based on available research data and may not be exhaustive.

| Compound Class | Target Receptor | Mode of Action | Reference |

|---|---|---|---|

| 5-(Phenylethynyl)pyrimidine Analogues | mGlu5 | Partial Antagonist, Full NAM, PAM | acs.org |

| Pyrazolo[3,4-d]pyrimidine Derivatives | mGluR4 | Positive Allosteric Modulator (PAM) | nih.gov |

| 2-Aryl pyrido[2,3-d]pyrimidines | mGlu5 | Antagonist | nih.gov |

Applications in Radiochemistry and Molecular Imaging Probes

The pyrimidine nucleus is a valuable platform for the development of radiolabeled molecules for Positron Emission Tomography (PET), a non-invasive imaging technique used in diagnostics and drug development.

The synthesis of PET tracers often involves labeling a bioactive molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([18F]), due to its favorable half-life (109.8 min) and low positron energy. nih.govmdpi.com Derivatives of this compound are suitable precursors for [18F]-labeling. The general strategy involves a nucleophilic substitution reaction where a leaving group on the pyrimidine ring or a prosthetic group is displaced by [18F]fluoride. mdpi.com

Several [18F]-labeled pyrimidine derivatives have been successfully synthesized and evaluated as PET imaging agents. For example, pyrimidine-based radiotracers have been developed to target focal adhesion kinase (FAK) for tumor imaging. rsc.org In these studies, precursor molecules are radiolabeled with [18F] to produce the final PET probe, which is then purified and evaluated. rsc.orgscispace.com Similarly, [18F]-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized from corresponding tosylate and nitro precursors, demonstrating the robustness of this radiochemical approach. mdpi.com The synthesis of these compounds can be automated to ensure reproducibility and safety. openmedscience.com

Table 2: Synthesis Data for Selected [18F]-Labeled Pyrimidine Derivatives This table presents data from various studies and illustrates typical outcomes of radiosynthesis.

| Radiotracer | Precursor Type | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Reference |

|---|---|---|---|---|

| [18F]FMTP | 6-chloro-pyrimidine | 35 ± 5% | 92.5 ± 18.5 | nih.gov |

| [18F]3 | Nitro-precursor | 4–10% | Not Reported | nih.govnih.gov |

| [18F]Pyrazolo[1,5-a]pyrimidine | Tosylate/Nitro | 20–30% (non-decay corrected) | 31–40 | mdpi.com |

| [18F]Pyrrolo[2,3-d]pyrimidine | Tosylate | Not Reported | 57 | researchgate.net |

The development of PET probes to image protein aggregates in the brain is critical for understanding and diagnosing neurodegenerative diseases. Huntington's disease (HD) is characterized by the aggregation of the mutant huntingtin (mHTT) protein. google.comnih.gov Pyrimidine-based structures are being actively investigated as scaffolds for PET tracers that can selectively bind to these mHTT aggregates.

A patent for compounds designed for imaging HTT protein explicitly includes pyrimidine as a potential heteroaryl core structure. google.com More specifically, researchers have developed and optimized a benzo acs.orggoogle.comimidazo[1,2-a]pyrimidine series of ligands that selectively bind to mHTT aggregates over other protein aggregates like Aβ and tau, which are associated with Alzheimer's disease. nih.gov

From this series, a clinical candidate, [11C]CHDI-626, was identified. This compound demonstrated specific binding in an HD mouse model and favorable brain uptake and washout kinetics in non-human primate PET studies, establishing it as a promising PET tracer for imaging mHTT aggregates in the brain. nih.gov These efforts highlight the crucial role of the pyrimidine scaffold in designing specific molecular imaging probes for challenging CNS targets.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For pyrimidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring influence their biological activity. nih.gov The position and nature of these substituents are critical determinants of a compound's function. nih.gov

For example, in a series of pyrimidine-4-carboxamides investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications at three different positions were explored. It was found that methylation of the amide nitrogen resulted in a complete loss of potency, suggesting a critical hydrogen bond interaction or a steric clash. researchgate.net The length and branching of alkylamide substituents also significantly impacted inhibitory activity.

Similarly, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides developed as antitubercular agents, SAR studies guided the optimization of the initial hit compound. nih.gov Molecular docking studies of these derivatives in the active site of the target enzyme, DprE1, revealed an extensive hydrogen-bond network, explaining the observed activity trends. nih.gov These studies consistently show that systematic modification of the pyrimidine core allows for the fine-tuning of biological activity against a wide range of molecular targets. nih.govgsconlinepress.com

Table 3: General SAR Insights for Pyrimidine Derivatives This table summarizes general findings from SAR studies on various pyrimidine-based compounds.

| Position of Substitution | General Effect of Modification | Example Target/Activity | Reference |

|---|---|---|---|

| Amide at C2/C4 | N-methylation can abolish activity; alkyl chain length is critical. | NAPE-PLD Inhibition | researchgate.net |

| Phenyl group at C4 | Substitution pattern (e.g., 4-chlorophenyl) can enhance activity. | Anticancer | gsconlinepress.com |

| C5 Position | Introduction of polar groups (hydroxyl, carboxyl) can alter pharmacokinetics. | PET Imaging Probes | mdpi.com |

| Pyrrolidine at C6 | Stereochemistry (e.g., (S)-3-hydroxypyrrolidine) can significantly increase potency. | NAPE-PLD Inhibition | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Pyrimidine-Based Chemical Entities

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govmdpi.com The unique substitution pattern of Methyl 5-methoxypyrimidine-2-carboxylate, featuring both a methoxy (B1213986) and a methyl carboxylate group, offers a versatile platform for the development of new chemical entities. Future research will likely focus on leveraging these functional groups for the synthesis of more complex molecules with tailored biological activities. The exploration of derivatives targeting a wide array of diseases, from cancers to infectious agents, represents a significant avenue for future drug discovery programs. nih.govmdpi.comnih.govarabjchem.org

Exploration of Diverse Biological Target Interactions Beyond Current Focus

While pyrimidine derivatives are known to interact with a range of biological targets, the specific interactions of this compound and its derivatives remain a largely unexplored frontier. Future investigations are anticipated to move beyond traditional targets to uncover novel protein-ligand interactions. This exploration could unveil new therapeutic applications for pyrimidine-based compounds in areas of unmet medical need. High-throughput screening and computational modeling will be instrumental in identifying and validating these new biological targets.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis of complex molecules is continually being refined by technological advancements. The integration of this compound into advanced synthetic workflows is a promising area of research.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.comdurham.ac.ukbohrium.comuc.pt The application of flow chemistry to the synthesis and derivatization of pyrimidines can lead to more efficient and sustainable manufacturing processes for pyrimidine-based active pharmaceutical ingredients. bohrium.comspringerprofessional.de

Machine Learning in Synthesis: The intersection of artificial intelligence and chemistry is revolutionizing how chemical reactions are designed and optimized. sfu.caharvard.edunih.gov Machine learning algorithms can predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. sfu.caearth.com Incorporating data on this compound and its reactions into these models could accelerate the discovery of new synthetic pathways and novel pyrimidine derivatives. harvard.eduacs.org

Interdisciplinary Research with Materials Science and Nanotechnology

The unique electronic and structural properties of the pyrimidine ring suggest potential applications beyond the realm of medicine. Interdisciplinary research at the interface of chemistry, materials science, and nanotechnology could unlock new functionalities for pyrimidine derivatives like this compound. Potential areas of exploration include the development of novel organic electronic materials, sensors, and drug delivery systems. The ability to precisely tune the properties of the pyrimidine core through chemical modification makes it an attractive candidate for these advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methoxypyrimidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine ring functionalization. A representative approach involves:

Nucleophilic substitution : Reacting a halogenated pyrimidine precursor (e.g., 5-bromo-2-methoxypyrimidine) with a methyl carboxylate group under palladium-catalyzed cross-coupling conditions (e.g., Pd(OAc)₂, K₂CO₃ in DMF at 80–100°C) .

Esterification : Direct esterification of the corresponding carboxylic acid using methanol and a dehydrating agent (e.g., H₂SO₄ or DCC/DMAP) .

- Key Factors : Solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature significantly impact yield. For example, higher Pd catalyst concentrations (5–10 mol%) improve coupling efficiency but may increase side-product formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and carboxylate groups). The methoxy protons typically resonate at δ 3.8–4.0 ppm, while carboxylate carbons appear near δ 165–170 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm regiochemistry. For example, bond angles and torsion angles can validate the planarity of the pyrimidine ring .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 199.06 for C₈H₁₀N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational modeling results for this compound?

- Methodological Answer :

- Refinement Strategies : Use SHELXL to iteratively refine hydrogen atom positions and thermal parameters. Discrepancies in bond lengths (e.g., C-O vs. C-N) may arise from dynamic disorder; applying restraints or constraints during refinement can mitigate this .

- Computational Validation : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data. Deviations >0.05 Å in bond lengths suggest potential overfitting or solvent effects in experimental data .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions of this compound derivatives?

- Methodological Answer :

- Directing Groups : The methoxy group at position 5 acts as an electron-donating substituent, directing nucleophiles to position 4 or 6. For example, SNAr reactions with amines preferentially occur at position 4 due to resonance stabilization of the transition state .

- Catalytic Control : Use Cu(I) or Pd(0) catalysts to favor cross-coupling at less-activated positions. For instance, Suzuki-Miyaura coupling with aryl boronic acids selectively targets position 6 when Pd(PPh₃)₄ is employed .

Q. How does the substitution pattern on the pyrimidine ring influence reactivity and biological activity?

- Methodological Answer :

- Comparative Analysis :

| Substituent Position | Reactivity Trend (vs. Parent Compound) | Biological Activity (Example) |

|---|---|---|

| 5-Methoxy, 2-COOCH₃ | High electrophilicity at C4/C6 | Antimicrobial (IC₅₀: 12 µM) |

| 4-Chloro, 2-COOCH₃ | Enhanced SNAr reactivity at C4 | Kinase inhibition (IC₅₀: 8 µM) |

| 5-Ethyl, 2-Methoxy | Reduced solubility, slower hydrolysis | Anticancer (IC₅₀: 25 µM) |

- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, favoring nucleophilic attacks, while bulky substituents (e.g., ethyl) sterically hinder reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies :

- Acidic Conditions (pH <3) : The ester group hydrolyzes to the carboxylic acid (t₁/₂: 2 hours at 25°C), while the methoxy group remains intact .

- Basic Conditions (pH >10) : Methoxy demethylation occurs alongside ester hydrolysis, generating a diol intermediate (t₁/₂: 30 minutes at 25°C) .

- Resolution : Use LC-MS to track degradation products. Discrepancies in literature may arise from differences in solvent systems (e.g., aqueous vs. alcoholic NaOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.